Boc-Orn-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

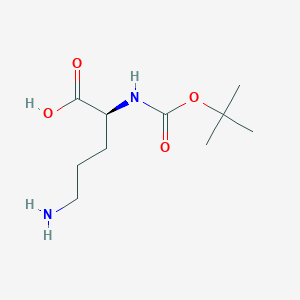

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPVNPYPOOQUJF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427026 | |

| Record name | Boc-Orn-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21887-64-9 | |

| Record name | Boc-Orn-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-Orn-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-butyloxycarbonyl-L-ornithine, commonly abbreviated as Boc-Orn-OH, is a pivotal derivative of the non-proteinogenic amino acid L-ornithine.[1][2] Its strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][3] This guide provides an in-depth examination of its chemical properties, experimental protocols, and its role in broader biochemical pathways.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] The presence of the Boc group modifies the solubility and reactivity of the parent ornithine molecule, allowing for its controlled incorporation into growing peptide chains.[1]

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3][4] |

| Molecular Weight | 232.28 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [1] |

| Optical Rotation ([α]D) | +24.0° ± 2.0° (c=1 in methanol) | [1][3] |

| Stereochemistry | S-configuration | [1] |

| CAS Number | 21887-64-9 | [3] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, Chloroform, Dichloromethane (B109758), Ethyl Acetate, and DMSO.[1][2] | [1][2] |

Detailed Chemical Characteristics

Structure and Stereochemistry

This compound possesses the S-configuration at the alpha-carbon, consistent with its L-ornithine precursor.[1] The key structural feature is the tert-butyloxycarbonyl (Boc) group attached to the α-amino group (Nα), while the terminal δ-amino group (Nδ) of the side chain remains unprotected and available for subsequent chemical modification if desired. This differential protection is fundamental to its utility in peptide synthesis.

Reactivity and Chemical Reactions

The chemical behavior of this compound is dominated by the Boc protecting group and the carboxylic acid function.

-

Deprotection: The Nα-Boc group is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions.[1][5] This is typically achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][6] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[6]

-

Peptide Coupling: The carboxylic acid moiety of this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of a growing peptide chain. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or HATU are commonly employed for this purpose.[1][7]

-

Hydrolysis: Under specific conditions, the compound can be hydrolyzed to regenerate L-ornithine.[1]

Experimental Protocols

Synthesis of this compound

The standard method for synthesizing this compound involves the direct protection of the α-amino group of L-ornithine.

Protocol: Direct Boc Protection of L-Ornithine

-

Dissolution: Dissolve L-Ornithine in a suitable solvent system, often a mixture of an organic solvent like dichloromethane or tetrahydrofuran (B95107) and an aqueous basic solution.[1]

-

Base Addition: Add a base, such as triethylamine (B128534) or sodium bicarbonate, to deprotonate the amino group, enhancing its nucleophilicity.[1]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O), the protecting reagent, to the solution. The reaction proceeds via a nucleophilic acyl substitution where the α-amino group attacks a carbonyl carbon of the anhydride.[1][6]

-

Reaction: Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: Following the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts. The product, this compound, is then typically purified by recrystallization or chromatography.

Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in the Boc/Bzl protection scheme for SPPS.[8] This strategy uses an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection.[8]

Protocol: Single Coupling Cycle in Boc-SPPS

-

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine. This is achieved by washing the resin with a solution of a hindered base, typically diisopropylethylamine (DIEA) in DCM.[8]

-

Coupling: The incoming this compound is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, or DIC/HOAt) and DIEA.[7] This activated solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.[7]

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.[8]

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the chemical purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric excess.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the molecule, showing characteristic signals for the Boc group, the ornithine backbone, and the side chain.[9]

Visualizations of Key Processes

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Boc-SPPS Workflow

References

- 1. Buy this compound | 21887-64-9 [smolecule.com]

- 2. This compound | 21887-64-9 [chemicalbook.com]

- 3. This compound = 98 TLC 21887-64-9 [sigmaaldrich.com]

- 4. (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | C10H20N2O4 | CID 7018784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

Boc-Orn-OH synthesis and purification protocols.

An In-depth Technical Guide to the Synthesis and Purification of N-α-Boc-L-ornithine (Boc-Orn-OH)

Introduction

N-α-tert-butoxycarbonyl-L-ornithine (this compound) is a critical amino acid derivative employed extensively in peptide synthesis and the development of pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) group serves as a reliable acid-labile protecting group for the α-amino function of L-ornithine, preventing unwanted side reactions during peptide chain elongation.[] Its stability under neutral and basic conditions, coupled with the ease of its removal under mild acidic conditions, makes it an indispensable tool for researchers.[]

This guide provides a comprehensive overview of the synthesis and purification protocols for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental methodologies, data summaries, and workflow visualizations to ensure clarity and reproducibility.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reaction of L-ornithine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). This reaction is a nucleophilic acyl substitution where the α-amino group of ornithine attacks one of the carbonyl carbons of Boc₂O.[3] The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base to neutralize the resulting acidic protons and facilitate the reaction.[4][5]

Experimental Protocol: Synthesis

This protocol details the N-α-Boc protection of L-ornithine.

Materials and Reagents:

-

L-Ornithine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH) or Triethylamine (B128534) (Et₃N)[4]

-

Dioxane

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

5% aqueous citric acid or 1N potassium bisulfate (KHSO₄) solution[4][6]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve L-ornithine hydrochloride (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water in a round-bottom flask. Add a base such as sodium hydroxide (2 equivalents) or triethylamine (1.5 equivalents) and stir until a clear solution is obtained.[4]

-

Boc Protection: To the stirred solution at room temperature, add Boc₂O (1.1-1.2 equivalents) portion-wise or as a solution in dioxane.[4] The reaction is mildly exothermic.

-

Reaction: Continue stirring the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Solvent Removal: If dioxane is used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the organic solvent.[6]

-

Extraction: Dilute the remaining aqueous solution with water. Wash the solution twice with a non-polar solvent like pentane (B18724) or ethyl acetate to remove unreacted Boc₂O and the oxime byproduct.[4][7]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to pH 2-3 by the dropwise addition of a cold 5% citric acid or 1N KHSO₄ solution.[4][6] This step protonates the carboxylate group.

-

Product Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate.[4][7]

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which is often a colorless, viscous oil.[4]

Purification of this compound

Crude this compound obtained as an oil requires purification to remove impurities such as di-Boc ornithine or unreacted starting materials.[8] The most effective method for obtaining a stable, solid product is crystallization, which can be induced from the oil.[9][10]

| Method | Description | Typical Solvents/Reagents |

| Crystallization | The crude oil is induced to solidify, often with the aid of a seed crystal. The resulting solid is then triturated or "pulped" with a weak polar solvent to remove soluble impurities.[10] | Pulping Solvents: Diethyl ether, Hexane, Pentane, Ethyl Acetate/Hexane mixtures.[4][10] |

| Column Chromatography | The crude product is purified on a silica (B1680970) gel column, eluting with a solvent system that separates the desired product from impurities based on polarity.[6] | Mobile Phase: Methanol in Chloroform or Ethyl Acetate in Hexane gradients.[6] |

Experimental Protocol: Purification by Crystallization

This protocol is highly effective for Boc-protected amino acids that are initially isolated as oils.[9][10]

Procedure:

-

Seeding (Optional but Recommended): To the crude this compound oil, add a small seed crystal of pure this compound (if available).[9]

-

Solidification: Let the oil stand at room temperature. Crystallization may take several hours to a few days. The process can sometimes be initiated by scratching the inside of the flask with a glass rod at the oil's surface.[9][10]

-

Pulping/Trituration: Once the oil has completely solidified into a white mass, add a weak polar solvent such as diethyl ether or a hexane/ethyl acetate mixture.[4][10] Using a spatula, break up the solid and stir the resulting slurry at room temperature for 1-2 hours. This process dissolves remaining impurities into the solvent.

-

Filtration: Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or hexane.

-

Drying: Dry the purified this compound under vacuum to a constant weight. The final product should be a stable, white crystalline solid.

Physicochemical and Analytical Data

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Chemical Formula | C₁₀H₂₀N₂O₄[11] |

| Molecular Weight | 232.28 g/mol [11] |

| CAS Number | 21887-64-9[11][12] |

| Appearance | White to off-white crystalline solid |

| Purity (Typical) | ≥98% (TLC)[11] |

| Analysis Techniques | TLC, HPLC, LC-MS, NMR[13][][15] |

Conclusion

The synthesis of this compound via the reaction of L-ornithine with Boc anhydride (B1165640) is a robust and high-yielding process. While the crude product is often an oil, a straightforward purification protocol involving crystallization and solvent pulping can reliably produce a high-purity, stable solid suitable for demanding applications in peptide synthesis and medicinal chemistry. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful preparation and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. peptide.com [peptide.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 11. This compound ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

N-alpha-Boc-L-ornithine: A Technical Guide for Researchers in Drug Development

CAS Number: 21887-64-9

This technical guide provides an in-depth overview of N-alpha-Boc-L-ornithine, a critical building block for researchers, scientists, and drug development professionals. We will explore its chemical properties, applications in peptide synthesis, and detailed experimental protocols. This guide also includes visualizations of key chemical logic and experimental workflows to facilitate a comprehensive understanding of its role in modern pharmaceutical research.

Compound Profile and Physicochemical Properties

N-alpha-Boc-L-ornithine (Boc-L-Orn-OH) is a derivative of the non-proteinogenic amino acid L-ornithine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This temporary protecting group is stable under various conditions but can be readily removed under mild acidic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS).[1][2] The free delta-amino group on the side chain allows for further modification or for its incorporation into peptide chains where a basic residue is required.

Table 1: Physicochemical Properties of N-alpha-Boc-L-ornithine

| Property | Value | Reference |

| CAS Number | 21887-64-9 | [1][3] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3] |

| Molecular Weight | 232.28 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [1][3] |

| Melting Point | 198-214 °C | [1] |

| Solubility | Soluble in DMF and methanol. | [1][3] |

| Storage Conditions | Room Temperature | [1] |

The Role of Boc Protection in Peptide Synthesis

The strategic use of protecting groups is fundamental to peptide synthesis. The Boc group on the alpha-amino position prevents self-polymerization and directs the peptide bond formation to the desired amino acid in the sequence. The following diagram illustrates the logic of this protection strategy.

Caption: Logic of Boc protection in peptide synthesis.

Applications in Drug Discovery and Development

N-alpha-Boc-L-ornithine is a versatile reagent with broad applications in medicinal chemistry and drug development:

-

Peptide Synthesis : It is a fundamental building block for synthesizing peptides, particularly those with therapeutic potential. Ornithine-containing peptides are explored for various bioactivities, including antimicrobial, anticancer, and antihypertensive effects.[4][5]

-

Peptidomimetics : The ornithine side chain can be modified to create peptidomimetics with improved stability, bioavailability, and receptor-binding affinity.

-

Bioconjugation : The delta-amino group of ornithine, once deprotected, serves as a handle for conjugating other molecules, such as imaging agents or cytotoxic drugs, for targeted delivery.[1][6]

-

Gene Delivery Systems : Cationic polymers and lipids containing ornithine residues are investigated for their potential in non-viral gene delivery, where the primary amino groups can condense DNA.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving N-alpha-Boc-L-ornithine in the context of Boc-based solid-phase peptide synthesis (SPPS).

Boc Deprotection Protocol

This protocol describes the removal of the N-alpha-Boc protecting group from the peptide-resin to liberate the N-terminal amine for the next coupling step.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropyl alcohol (IPA)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DCM for 15-20 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[7]

-

Agitate the mixture for 5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Wash the resin with IPA (2 times) and then with DCM (3-5 times).

-

Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM for 10 minutes (2 times).[2]

-

Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

HBTU-Mediated Coupling Protocol

This protocol details the coupling of the next Boc-protected amino acid to the deprotected N-terminus of the peptide-resin using HBTU as the coupling reagent.

Materials:

-

Deprotected peptide-resin

-

N-alpha-Boc-protected amino acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA

-

N,N-Dimethylformamide (DMF)

-

DCM

Procedure:

-

Dissolve the N-alpha-Boc-protected amino acid (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete, the coupling step can be repeated.

-

Drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the cyclical process of extending a peptide chain on a solid support using Boc chemistry.

References

- 1. HBTU - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

A Comprehensive Technical Guide to Boc-L-Ornithine (Boc-Orn-OH) for Researchers and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). As a derivative of the non-proteinogenic amino acid L-ornithine, this compound serves as a versatile building block for the synthesis of a wide array of peptides, including those with therapeutic potential such as antimicrobial peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety allows for a robust and strategic approach to peptide chain elongation, making it a cornerstone of the Boc/Bzl protection strategy in SPPS. This technical guide provides an in-depth overview of the molecular properties, synthesis applications, and experimental protocols related to this compound for researchers, scientists, and professionals in the field of drug development.

Molecular Profile and Physicochemical Properties

This compound is characterized by the presence of a Boc protecting group on the alpha-amino group of L-ornithine. This feature is crucial for preventing undesired reactions during peptide synthesis.

| Property | Value | Reference |

| Chemical Name | Nα-tert-Butoxycarbonyl-L-ornithine | [1] |

| Synonyms | Boc-L-ornithine, N2-Boc-L-ornithine | [1] |

| CAS Number | 21887-64-9 | [1] |

| Molecular Formula | C10H20N2O4 | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥98% (TLC), ≥98% (HPLC) | [1] |

| Optical Activity | [α]20/D +24.0 ± 2.0°, c = 1 in methanol | [1] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, DMSO, and DMF. |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in the Boc strategy of SPPS. The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of amino acids to the growing peptide chain.

The general workflow for incorporating a this compound residue in Boc-SPPS is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in SPPS.

Coupling of this compound to the Resin-Bound Peptide

This protocol describes the standard procedure for coupling this compound to a resin with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amino group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and stir the mixture at 0°C for 30 minutes.

-

Coupling Reaction: Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the swollen resin. Add DIEA (1 equivalent) to the reaction vessel.

-

Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the α-amino group for the next coupling step.

Materials:

-

Resin-bound peptide with N-terminal Boc protection

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Pre-wash: Wash the resin with DCM (3 times).

-

Deprotection: Add a solution of 50% TFA in DCM to the resin.

-

Reaction: Agitate the mixture for 30 minutes at room temperature.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DMF (2 times for 5 minutes each).

-

Final Wash: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next coupling step.

Case Study: Synthesis of an Ornithine-Containing Antimicrobial Peptide

Ornithine is a common constituent of antimicrobial peptides (AMPs), where its side-chain amine provides a positive charge that is often crucial for antimicrobial activity. A notable example is the histone H2A-derived peptide, buforin II. While the exact synthesis protocol for buforin II using a Boc strategy is not detailed here, the general principles of SPPS with this compound would be applied for the incorporation of ornithine residues. The synthesis of such peptides highlights the utility of this compound in developing potential therapeutic agents.

The biological activity of the final peptide, not this compound itself, is what determines its interaction with cellular pathways. For instance, many AMPs function by disrupting the bacterial cell membrane.

Analytical Data

High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed by reverse-phase HPLC.

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient of Mobile Phase B |

| Detection | UV at 214 nm or 220 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra with peak assignments for this compound are not provided here, the expected NMR signals can be predicted based on its structure.

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), protons of the ornithine side chain (multiplets between 1.5 and 3.0 ppm), and the α-proton (a multiplet around 4.0-4.3 ppm).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 170-180 ppm and 155-160 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the ornithine backbone and side chain.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for rigorous, validated experimental protocols and safety procedures.

References

Technical Guide: Solubility of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) in DMF and DMSO

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) in the common laboratory solvents Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, a standardized experimental protocol for solubility determination, and a logical workflow for solvent selection in research applications.

Quantitative Solubility Data

Nα-tert-Butoxycarbonyl-L-ornithine (this compound) is a derivative of the amino acid ornithine, widely used in peptide synthesis and other biochemical applications. Its solubility is a critical parameter for the preparation of stock solutions and for its use in various reaction conditions. The tert-butyloxycarbonyl (Boc) protecting group lends a hydrophobic character to the molecule.

The compound exhibits excellent solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] These solvents are frequently used to create concentrated stock solutions for experimental use.[1] The quantitative solubility data for this compound in these solvents is summarized below.

Table 1: Solubility of this compound in DMF and DMSO

| Compound | CAS Number | Solvent | Approximate Solubility |

| Nα-Boc-L-ornithine (this compound) | 21887-64-9 | Dimethylformamide (DMF) | ~30 mg/mL[1] |

| Nα-Boc-L-ornithine (this compound) | 21887-64-9 | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |

Note: While this compound has limited aqueous solubility, stock solutions prepared in DMSO can often be diluted into aqueous buffers for experimental use.[1] It is recommended to test the stability and solubility in the final aqueous medium.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a protected amino acid such as this compound in an organic solvent. This method is based on the principle of saturating the solvent with the solute and then quantifying the concentration of the dissolved compound.

2.1 Materials and Equipment

-

This compound (powder form)

-

Anhydrous DMSO

-

Anhydrous DMF

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and vials

2.2 Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 40-50 mg) into several small, sealable vials. The amount should be significantly more than the expected dissolved quantity to ensure saturation.

-

To each vial, add a precise volume of the target solvent (e.g., 1.0 mL of DMF or DMSO).

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.[2] This step is crucial to separate the saturated supernatant from the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial without disturbing the solid pellet.

-

Perform a precise serial dilution of the supernatant with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples via HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same solvent.

-

Calculate the concentration in the original undiluted supernatant by applying the dilution factor.

-

-

Data Reporting:

-

Express the final solubility in mg/mL or mM. The experiment should be performed in triplicate to ensure reproducibility.

-

Visualization of Experimental Workflow

The logical process for preparing and utilizing a this compound solution in a research setting, from initial solubility assessment to final application, can be visualized as follows.

References

The Strategic Integration of Boc-L-Ornithine (Boc-Orn-OH) in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-butyloxycarbonyl-L-ornithine (Boc-Orn-OH) is a pivotal building block in the landscape of peptide chemistry, offering a unique combination of a temporarily protected α-amino group and a reactive δ-amino side chain. This dual functionality is instrumental in the synthesis of complex peptides with tailored structures and functions. This technical guide elucidates the core applications of this compound in peptide synthesis, with a particular focus on its role in solid-phase peptide synthesis (SPPS), the development of peptidomimetics, and its strategic importance in drug discovery. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for professionals in the field.

Introduction: The Significance of this compound in Peptide Chemistry

Ornithine, a non-proteinogenic amino acid, provides a valuable scaffold for introducing structural diversity and functionality into peptides. Its side chain presents a primary amine that can be leveraged for various modifications, including cyclization, branching, and conjugation. The successful incorporation and manipulation of ornithine residues in a growing peptide chain, however, necessitate a robust and selective protection strategy.

This compound, with its acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group, is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[1] This approach allows for the iterative addition of amino acids to a resin-bound peptide chain. The key to the versatility of this compound lies in the orthogonal protection of its δ-amino side chain. By employing a protecting group with different lability than the α-Boc group, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Z) group, chemists can selectively deprotect and modify the side chain at a desired stage of the synthesis.[1][2] This orthogonal protection scheme is fundamental to the synthesis of complex peptide architectures.[1]

Core Applications of this compound in Peptide Synthesis

Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent for introducing ornithine residues into a peptide sequence using the Boc-SPPS methodology. The process involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support. The α-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose a free amine for the next coupling cycle.[3]

The choice of protecting group for the δ-amino side chain of ornithine is critical and dictates the subsequent modification possibilities.

-

Boc-Orn(Z)-OH : The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for α-Boc removal and can be cleaved under harsher conditions like strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[4][5] This allows for side-chain modification after the completion of the linear peptide sequence.

-

Boc-Orn(Fmoc)-OH : The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and can be removed with a mild base like piperidine (B6355638).[2][6] This provides an orthogonal handle for selective side-chain deprotection on the resin, enabling on-resin modifications while the peptide is still attached to the solid support.

Synthesis of Cyclic Peptides

Peptide cyclization is a widely employed strategy to enhance metabolic stability, receptor binding affinity, and bioavailability.[7][8] this compound derivatives are instrumental in the formation of lactam-bridged cyclic peptides. The δ-amino group of ornithine can form a stable amide bond with a carboxylic acid group from another amino acid side chain (e.g., aspartic or glutamic acid) or the C-terminus of the peptide.[7][9]

On-Resin vs. Solution-Phase Cyclization:

-

On-Resin Cyclization : This approach is often preferred as it minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support, potentially leading to higher yields of the desired monomeric cyclic peptide.[8]

-

Solution-Phase Cyclization : This method offers greater conformational flexibility for the peptide to adopt the necessary conformation for cyclization. However, it requires high dilution to prevent oligomerization.[8]

| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |

| Primary Advantage | Minimized intermolecular reactions, potentially higher yields.[8] | Greater conformational flexibility for cyclization.[8] |

| Primary Disadvantage | Potential for resin-imposed conformational constraints.[8] | Requires high dilution to prevent oligomerization, which can be challenging to scale up.[8] |

| Typical Crude Purity | Generally high.[8] | Can be lower due to oligomerization byproducts.[8] |

Development of Peptidomimetics and Modified Peptides

The side chain of ornithine serves as a versatile anchor point for various modifications to create peptidomimetics with enhanced properties. Following selective deprotection of the δ-amino group, a range of molecules can be conjugated, including:

-

Fluorescent dyes and labels for imaging and diagnostic applications.[2]

-

Polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.[2]

-

Lipids to enhance membrane permeability.

-

Cytotoxic drugs for targeted drug delivery in cancer therapy.[2]

Furthermore, the δ-amino group can be used to create branched peptides by initiating the synthesis of a second peptide chain from the ornithine side chain.

Experimental Protocols

General Protocol for Boc-SPPS using Boc-Orn(Z)-OH

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.

-

Neutralization: Neutralize the resulting amine salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.

-

Coupling of Boc-Orn(Z)-OH:

-

Pre-activate Boc-Orn(Z)-OH (3-5 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIEA (9 equivalents) in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method like the Kaiser test.

-

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Z group from ornithine) using a strong acid cocktail, such as HF or a mixture of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4]

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Side-Chain Cyclization

This protocol assumes the use of an orthogonal protection strategy, for instance, incorporating Fmoc-Asp(OAll)-OH and a Boc-Orn(Mmt)-OH derivative where the Mmt group is highly acid-labile for selective deprotection. A similar principle applies when using Boc-Orn(Fmoc)-OH in an Fmoc-based synthesis.

-

Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard SPPS protocols.

-

Selective Side-Chain Deprotection:

-

For an Mmt group on ornithine, wash the peptide-resin with DCM and treat with a solution of 1-2% TFA in DCM for approximately 30 minutes.

-

For an Fmoc group on ornithine, treat the resin with 20% piperidine in DMF.

-

-

Neutralization: Neutralize the exposed side-chain amine with a mild base.

-

On-Resin Cyclization:

-

Activate the corresponding carboxylic acid side chain (e.g., of aspartic acid after allyl deprotection) or the C-terminus using a coupling reagent (e.g., HBTU/DIEA).

-

Allow the intramolecular cyclization reaction to proceed for several hours to overnight.

-

Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

-

-

Final Cleavage and Purification: Cleave the cyclized peptide from the resin and purify by RP-HPLC.

Quantitative Data on Reaction Parameters

The efficiency of peptide synthesis is highly dependent on the specific sequence, coupling reagents, and reaction conditions. While exact yields and purities can vary, the following tables provide an overview of typical performance characteristics.

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Typical Yield (%) |

| HATU | HOAt | DIPEA | 30 | ~99 |

| HBTU | HOBt | DIPEA | 30 | ~95-98 |

| TBTU | HOBt | DIPEA | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | 30 | ~95 |

| COMU | - | DIPEA | 15-30 | >99 |

Note: Data synthesized from multiple sources. Yields are for a model peptide and can vary significantly.[10]

Table 2: Purity of a Model Pentapeptide with Different Protecting Groups

| N-Terminal Protection | Side-Chain Protection | Purity (%) |

| Fmoc | O-Trt | 98 |

| Fmoc | O-tBu | 68 |

Note: This data highlights the significant impact of protecting group strategy on the final purity of the peptide.[11]

Visualization of Relevant Biological Pathways

Ornithine is a key intermediate in several crucial metabolic pathways. Understanding these pathways can provide context for the biological roles of ornithine-containing peptides developed through synthesis.

The Urea (B33335) Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals. Ornithine is a central carrier molecule in this cycle.

Polyamine Biosynthesis Pathway

Ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.

Regulation of Ornithine Decarboxylase (ODC) Activity

The activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, is regulated by multiple signaling pathways.

Conclusion

Boc-L-ornithine and its side-chain protected derivatives are indispensable tools in modern peptide synthesis. The ability to employ orthogonal protection strategies unlocks a vast potential for creating complex, modified, and cyclic peptides with enhanced therapeutic and diagnostic properties. The strategic choice between different this compound derivatives, coupled with optimized reaction protocols, enables researchers and drug developers to precisely control the final peptide structure and function. As the demand for sophisticated peptide-based therapeutics continues to grow, the applications of this compound in pushing the boundaries of peptide chemistry and drug discovery will undoubtedly expand.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. Urea Cycle Steps Simplified: Sequence, Enzymes & Diagram [vedantu.com]

- 10. benchchem.com [benchchem.com]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Boc Protection in Amino Acids

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and the development of complex pharmaceutical agents.[1] Its utility is defined by its robustness under a wide range of chemical environments and its selective, gentle removal under specific acidic conditions.[2] This guide provides a comprehensive examination of the Boc group's mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to elucidate the core chemical transformations.

Core Concepts: The Role of a Protecting Group

In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The Boc group serves this purpose for primary and secondary amines, such as the alpha-amino group of amino acids.[1][3] The process involves two critical steps:

-

Protection: The introduction of the Boc group to form a carbamate, which deactivates the amine's nucleophilicity and basicity.[3][4]

-

Deprotection: The subsequent removal of the Boc group to restore the amine's original reactivity for further transformations, such as peptide bond formation.[1][5]

The Mechanism of N-Boc Protection

The most prevalent method for installing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[1][6] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[4][7] This forms a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butoxycarboxylate anion. This anion is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated to form tert-butanol.[7][8] The decomposition into gaseous byproducts provides a strong thermodynamic driving force, pushing the reaction to completion and often resulting in high yields.[4][9] While the reaction can proceed without a base, bases like sodium hydroxide, sodium bicarbonate, or triethylamine (B128534) are commonly used to deprotonate the amino acid, enhancing its nucleophilicity, and to neutralize the protonated amine formed during the reaction.[4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. genscript.com [genscript.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Commercially Available Derivatives of Boc-Ornithine for Researchers and Drug Development Professionals

Introduction:

L-ornithine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of a wide array of peptides and peptidomimetics with significant therapeutic and research applications. Its side chain, terminating in a primary amine, offers a versatile handle for various chemical modifications, including lactamization for peptide cyclization, conjugation to other molecules, and the introduction of diverse functionalities. The use of Nα-Boc-protected ornithine (Boc-Orn) derivatives is central to solid-phase peptide synthesis (SPPS) and solution-phase synthesis, enabling the controlled and site-specific incorporation of this important amino acid. This technical guide provides a comprehensive overview of commercially available Boc-ornithine derivatives, their key properties, and detailed experimental protocols for their application in peptide synthesis and modification.

Commercially Available Boc-Ornithine Derivatives

A variety of Boc-ornithine derivatives are commercially available, featuring orthogonal protecting groups on the δ-amino group. This orthogonality is critical for selective deprotection and subsequent modification of the side chain. The choice of the δ-protecting group depends on the overall synthetic strategy, including the desired on-resin modifications and the chemistry of other amino acids in the peptide sequence.

| Derivative | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features & Applications |

| Boc-Orn(Z)-OH | Nα-Boc-Nδ-benzyloxycarbonyl-L-ornithine | C18H26N2O6 | 366.41 | 2480-93-5 | Widely used in both solution and solid-phase synthesis. The Z group is stable to the acidic conditions used for Boc removal and is typically cleaved by catalytic hydrogenation or strong acids like HBr/acetic acid.[1][2][3][4] |

| Boc-Orn(Fmoc)-OH | Nα-Boc-Nδ-Fmoc-L-ornithine | C25H30N2O6 | 454.52 | 150828-96-9 | Employs the Fmoc protecting group, which is base-labile (removed by piperidine). This allows for orthogonal deprotection of the side chain on-resin in a Boc-based SPPS strategy.[3][5][6] |

| Boc-D-Orn(Fmoc)-OH | Nα-Boc-Nδ-Fmoc-D-ornithine | C25H30N2O6 | 454.52 | 163336-15-0 | The D-enantiomer for incorporation into peptides to increase stability against enzymatic degradation.[7] |

| Boc-Orn(Alloc)-OH | Nα-Boc-Nδ-allyloxycarbonyl-L-ornithine | - | - | - | The Alloc group is removed under mild conditions using a palladium catalyst, offering another layer of orthogonality. It is stable to both acidic (TFA) and basic (piperidine) conditions.[8][9] |

| Boc-Orn(ivDde)-OH | Nα-Boc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine | - | - | - | The ivDde group is labile to hydrazine (B178648), providing an orthogonal deprotection strategy that is compatible with both Boc and Fmoc chemistries.[8] |

| Boc-Orn(Ac)-OH | Nα-Boc-Nδ-acetyl-L-ornithine | - | - | - | The acetyl group provides a neutral, stable modification to the side chain. |

| Boc-Orn(Me)₂-OH | Nα-Boc-Nδ,Nδ-dimethyl-L-ornithine | - | - | - | Introduces a permanently dimethylated side chain. |

| Boc-Orn(Tos)-OH | Nα-Boc-Nδ-tosyl-L-ornithine | - | - | - | The tosyl group is a robust protecting group, generally requiring strong acidolysis (e.g., HF) for removal, making it suitable for Boc-SPPS where final cleavage is performed under harsh conditions.[10] |

| Boc-D-Orn(Boc)-OH | Nα,Nδ-di-Boc-D-ornithine | C15H28N2O6 | 332.39 | 137524-82-4 | Both amino groups are protected by Boc, which are simultaneously removed under acidic conditions. Useful in creating novel drug candidates and in bioconjugation.[11] |

| Boc-D-Orn(N₃)-OH | Nα-Boc-Nδ-azido-D-ornithine | - | - | 1858224-17-5 | The azido (B1232118) group allows for "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, for bioconjugation.[][13] |

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc-protected amino acids.

Materials:

-

Resin (e.g., Merrifield, PAM)

-

Boc-protected amino acids (including the desired Boc-Orn derivative)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail with scavengers)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 5% DIEA in DCM and agitate for 2 minutes (repeat twice).

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling:

-

Dissolve the Boc-amino acid (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive, repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for Boc-Orn(Tos)-OH or a TFA-based cocktail for Boc-Orn(Boc)-OH).

Orthogonal Deprotection of Side-Chain Protecting Groups

Materials:

-

Peptide-resin with Fmoc-protected side chain

-

20% Piperidine (B6355638) in DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

Materials:

-

Peptide-resin with Alloc-protected side chain

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or another scavenger like morpholine

-

Anhydrous DCM

Procedure:

-

Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the Alloc group) in anhydrous DCM.

-

Add the scavenger (e.g., PhSiH₃, 10-20 equivalents).

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DCM (5x), a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), DMF (5x), and DCM (5x).

Materials:

-

Peptide-resin with ivDde-protected side chain

-

2-5% Hydrazine in DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 2-5% hydrazine in DMF for 5-15 minutes (repeat 2-3 times).

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

On-Resin Peptide Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a head-to-tail cyclic peptide by creating a lactam bridge between the N-terminus and the side chain of an ornithine residue.

Materials:

-

Linear peptide-resin with a C-terminal ornithine (with a deprotected side-chain amine) and a deprotected N-terminal amine.

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

DIEA

-

DMF

Procedure:

-

Synthesize the linear peptide on a suitable resin. The ornithine residue intended for cyclization should have an orthogonal protecting group on its side chain (e.g., Fmoc or Alloc).

-

Selectively deprotect the ornithine side-chain amine using the appropriate protocol (see section 2a or 2b).

-

Deprotect the N-terminal Boc group of the peptide chain as described in the general SPPS protocol (section 1, step 2).

-

Neutralize the N-terminal and ornithine side-chain amines with 5% DIEA in DCM.

-

Dissolve the coupling reagent (3-4 equivalents) and DIEA (6-8 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 4-24 hours. Monitor the cyclization reaction by HPLC analysis of a small cleaved sample.

-

Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Cleave the cyclic peptide from the resin and purify by HPLC.

Signaling Pathways and Experimental Workflows

Boc-ornithine derivatives are instrumental in the synthesis of peptides that target or modulate various biological pathways. For instance, cyclic peptides containing ornithine are often designed as mimetics of natural bioactive peptides or as inhibitors of protein-protein interactions.

Caption: Workflow for the synthesis and application of a cyclic ornithine-containing peptide.

This workflow illustrates the synthesis of a cyclic peptide using a Boc-ornithine derivative with an orthogonal Fmoc protecting group. The resulting cyclic peptide can then be used in various biological assays to investigate its interaction with a specific target, such as a G-protein coupled receptor (GPCR), and its effect on downstream signaling pathways. This approach is fundamental in the early stages of drug discovery and development.

Caption: Orthogonal deprotection strategies for the side chain of ornithine in SPPS.

This diagram illustrates the concept of orthogonal protection, a cornerstone of modern peptide chemistry. By choosing the appropriate protecting group (PG) for the ornithine side chain, researchers can selectively deprotect it in the presence of other protecting groups on the peptide, allowing for site-specific modifications. This is crucial for the synthesis of complex peptides, such as those with multiple disulfide bonds, branched structures, or conjugations to other molecules.

The selection of an appropriate Boc-ornithine derivative is a critical decision in the design and synthesis of peptides for research and therapeutic development. The availability of a diverse range of derivatives with orthogonal side-chain protecting groups provides chemists with the flexibility to create complex and novel peptide structures. This guide has provided an overview of the commercially available derivatives, their key characteristics, and detailed protocols for their use. By understanding the chemistry of these building blocks and the principles of orthogonal protection, researchers can effectively incorporate ornithine into their peptide synthesis workflows to advance their scientific and drug discovery goals.

References

- 1. netascientific.com [netascientific.com]

- 2. alkalisci.com [alkalisci.com]

- 3. Ornithine (Orn), Boc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 4. alkalisci.com [alkalisci.com]

- 5. peptide.com [peptide.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chempep.com [chempep.com]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of Boc-Orn-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH). Adherence to these guidelines is critical for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable results in research and development, particularly in the field of peptide synthesis.

Chemical and Physical Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to control the sequence of amino acid addition.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 21887-64-9 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 207-208 °C | [2] |

| Optical Rotation | [α]/D +24.0 ± 2.0° (c=1 in methanol) | [2] |

| Solubility | Soluble in polar organic solvents such as methanol, acetonitrile, DMSO, and DMF. Limited solubility in water. | [2] |

Note: For the related compound Boc-Orn(Fmoc)-OH, the solubility in DMSO and dimethylformamide is approximately 30 mg/mL.[3]

Safety and Hazard Information

It is imperative to handle this compound with care, following established laboratory safety protocols.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | GHS07 (Exclamation Mark) |

Data sourced from multiple safety data sheets. Always refer to the specific SDS provided by the supplier.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential sensitization. |

| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[4][5] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Handling and Storage

Proper handling and storage are crucial for maintaining the quality and stability of this compound.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid generating dust when weighing or transferring the compound.

-

Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrolysis of the Boc group.[6]

-

Use clean, dry spatulas and weighing instruments to avoid contamination.[6]

-

After use, securely reseal the container.

Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Some suppliers recommend refrigeration (2-8 °C) for long-term storage.[5] Always consult the supplier's specific recommendations.

-

For extended storage, flushing the container with a dry, inert gas like argon or nitrogen is recommended to displace moisture and oxygen.[6]

Stability and Incompatibilities

This compound is generally stable under recommended storage conditions.[2] However, it is susceptible to degradation under certain conditions:

-

Acids: The Boc protecting group is labile in the presence of strong acids (e.g., trifluoroacetic acid), which is a key principle in its use in peptide synthesis.

-

Elevated Temperatures: Decomposition may occur at high temperatures.[2]

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.

Experimental Protocols

The following are generalized protocols for common procedures involving this compound. Researchers should optimize these protocols for their specific applications.

General Weighing and Dispensing Protocol

This protocol outlines the safe procedure for weighing and preparing a solution of this compound.

Materials:

-

This compound solid

-

Appropriate solvent (e.g., DMF, DCM)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Personal Protective Equipment (as specified in Table 3)

Procedure:

-

Ensure the workspace (chemical fume hood) is clean and organized.

-

Don the required PPE.

-

Allow the this compound container to reach room temperature.

-

Carefully open the container and use a clean spatula to transfer the desired amount of powder onto a weighing paper on the analytical balance.

-

Record the exact weight.

-

Transfer the weighed powder to a volumetric flask.

-

Add the desired solvent to the flask, dissolving the solid completely.

-

Tightly seal the original this compound container and return it to its designated storage location.

-

Clean the spatula and weighing area.

Protocol for Boc-Group Deprotection (Acidolysis)

This protocol describes the removal of the Nα-Boc protecting group, a common step in solid-phase peptide synthesis.

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))[7]

-

DCM for washing

-

Neutralization solution (e.g., 5-10% N,N-Diisopropylethylamine (DIEA) in DCM)[6][8]

-

Reaction vessel for SPPS

-

Shaker or agitator

Procedure:

-

Swell the peptide-resin in DCM within the reaction vessel.

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 20-30 minutes at room temperature.[7]

-

Drain the deprotection solution into an appropriate waste container.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[6]

-

Neutralize the resin by washing with the neutralization solution (5-10% DIEA in DCM) for 2-5 minutes. Repeat this step.[6][8]

-

Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol for Coupling this compound in SPPS

This protocol outlines the steps to couple this compound to a deprotected amino group on a growing peptide chain attached to a solid support.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HCTU)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF)

-

Reaction vessel for SPPS

-

Shaker or agitator

Procedure:

-

In a separate vial, dissolve this compound (e.g., 3 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[6]

-

Add a base (e.g., DIEA, 6 equivalents) to the amino acid solution to activate it. Allow it to pre-activate for a few minutes.[6]

-

Add the activated this compound solution to the neutralized peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.[6]

-

Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.[6]

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

Waste Disposal

All waste containing this compound, including unused solid, solutions, and contaminated labware (e.g., gloves, weighing paper), should be disposed of as chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of in the regular trash or down the drain.[9] Collect waste in clearly labeled, sealed containers for pickup by a licensed waste disposal service.

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the handling and use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 21887-64-9 [smolecule.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to N-α-Boc-L-ornithine (Boc-Orn-OH) for Researchers

This guide provides an in-depth overview of N-α-tert-butoxycarbonyl-L-ornithine (Boc-Orn-OH), a crucial building block in peptide synthesis and drug development.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, supplier details, and relevant experimental procedures.

Chemical Properties and Identifiers

This compound is a derivative of the non-essential amino acid L-ornithine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][3] This protection is vital in peptide synthesis to ensure selective amide bond formation at the C-terminus without unintended reactions at the alpha-amino group.[1][2]

| Property | Value |

| CAS Number | 21887-64-9[1][4] |

| Molecular Formula | C10H20N2O4[1][4] |

| Molecular Weight | 232.28 g/mol [1][4] |

| IUPAC Name | (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[1][5] |

| Synonyms | N-alpha-tert-Butoxycarbonyl-L-ornithine, N-alpha-Boc-L-ornithine, N2-Boc-L-ornithine[4] |

| Appearance | White to off-white powder or white crystalline form[1][2] |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3] |

Supplier and Pricing Information

The availability and pricing of this compound can vary between suppliers. Below is a summary of information from various sources. Researchers are advised to visit the suppliers' websites for the most current data and to request quotes for bulk orders.

| Supplier | Product Code | Purity | Quantity | Price (USD/EUR) |

| Sigma-Aldrich | 726230-1G | ≥98% (TLC) | 1 G | €22.50[6] |

| Sigma-Aldrich | Aldrich-726230 | ≥98% (TLC) | - | - |

| Thermo Scientific | AC228040500 | 95% | 5 g | Price available upon login[5] |

| Bachem (via Fisher Scientific) | AC158180500 | - | 5 g | Price available upon login[7] |

| Chem-Impex | - | ≥ 99% (HPLC) | - | - |

| Smolecule | S760293 | - | - | In Stock[1] |

| Wuhan Fortuna Chemical Co., Ltd. | - | 98% min | - | $0.00 / Kg/Drum (likely placeholder)[3] |

Note: Pricing is subject to change and may not include shipping and handling fees. Some suppliers offer contract and bulk pricing which may differ from the list price.

Applications in Research and Development

This compound is a fundamental component in the synthesis of peptides and peptidomimetics. Its primary applications include:

-

Peptide Synthesis : It serves as a protected building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The Boc protecting group is stable under basic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1]

-

Drug Development : This compound is utilized in the creation of peptide-based therapeutics.[1] Ornithine-containing peptides have been investigated for various applications, including enhancing cell permeability of other molecules.[8]

-